molecular formula C23H13ClF2N2O2S B2981030 3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-97-2

3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2981030
CAS No.: 893785-97-2
M. Wt: 454.88
InChI Key: BCSDJZGZXOJFBV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core substituted with chloro and fluoro groups on the phenyl and benzyl rings. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions, such as the use of strong acids or bases, to form the benzothieno[3,2-d]pyrimidine core.

    Substitution Reactions: The introduction of chloro and fluoro groups is achieved through substitution reactions. These reactions often require the use of reagents like chlorinating and fluorinating agents under controlled temperatures and pressures.

    Benzylation: The final step involves the benzylation of the core structure, where a benzyl group is introduced using benzyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-1-(2-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the benzyl substitution, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF2N2O2S/c24-16-11-14(9-10-18(16)26)28-22(29)21-20(15-6-2-4-8-19(15)31-21)27(23(28)30)12-13-5-1-3-7-17(13)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSDJZGZXOJFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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